molecular formula C7H7ClN2O2 B13983226 N-(5-Chloropyridin-2-YL)-2-hydroxyacetamide

N-(5-Chloropyridin-2-YL)-2-hydroxyacetamide

Cat. No.: B13983226
M. Wt: 186.59 g/mol
InChI Key: XGDHPOHKXBNNAB-UHFFFAOYSA-N
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Description

N-(5-Chloropyridin-2-YL)-2-hydroxyacetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloropyridine ring and a hydroxyacetamide group, which contribute to its reactivity and functionality in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloropyridin-2-YL)-2-hydroxyacetamide typically involves the reaction of 5-chloropyridine-2-amine with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 5-chloropyridine-2-amine and glyoxylic acid.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction parameters are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloropyridin-2-YL)-2-hydroxyacetamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyacetamide group can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.

    Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-(5-Chloropyridin-2-YL)-2-hydroxyacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-Chloropyridin-2-YL)-2-hydroxyacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(5-Chloropyridin-2-YL)-2-hydroxyacetamide can be compared with other similar compounds, such as:

    Betrixaban: A factor Xa inhibitor with a similar chloropyridine structure.

    Edoxaban: Another factor Xa inhibitor with a related chemical structure.

    Pyridin-2-yl derivatives: Compounds with similar pyridine rings but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of a chloropyridine ring and a hydroxyacetamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-2-hydroxyacetamide

InChI

InChI=1S/C7H7ClN2O2/c8-5-1-2-6(9-3-5)10-7(12)4-11/h1-3,11H,4H2,(H,9,10,12)

InChI Key

XGDHPOHKXBNNAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)NC(=O)CO

Origin of Product

United States

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